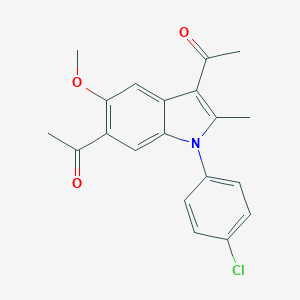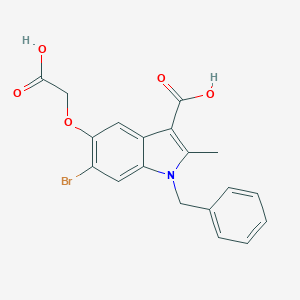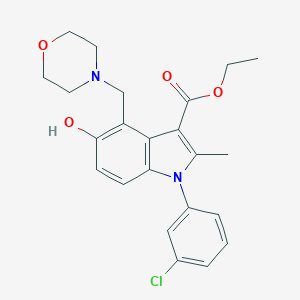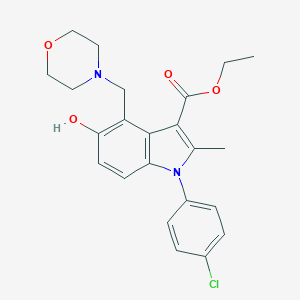
N-(2-chlorobenzyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-3-methylbenzamide, commonly known as CB-13, is a synthetic cannabinoid that was first synthesized in 1995. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a crucial role in various physiological processes. CB-13 has been the subject of extensive scientific research due to its potential therapeutic applications, particularly in the treatment of pain and inflammation.
作用機序
CB-13 exerts its effects by binding to the cannabinoid receptors, which are found throughout the body. These receptors are involved in a wide range of physiological processes, including pain sensation, inflammation, and mood regulation. CB-13 is a potent agonist of the cannabinoid receptors, which means that it activates them and produces a response.
Biochemical and Physiological Effects:
The binding of CB-13 to the cannabinoid receptors produces a wide range of biochemical and physiological effects. These include pain relief, anti-inflammatory effects, and changes in mood and behavior. CB-13 has also been shown to affect other physiological processes, such as appetite regulation and immune function.
実験室実験の利点と制限
CB-13 has several advantages as a research tool. It is a potent agonist of the cannabinoid receptors, which makes it a useful tool for studying the effects of cannabinoid receptor activation. It is also relatively easy to synthesize, which makes it readily available for research purposes.
However, CB-13 also has some limitations as a research tool. It is a synthetic compound, which means that its effects may not be representative of those of natural cannabinoids. Additionally, its potency and selectivity for the cannabinoid receptors may limit its usefulness in studying other physiological processes.
将来の方向性
There are several areas of future research that could be explored with CB-13. One potential area is its use as a treatment for pain and inflammation. Further studies could investigate its effectiveness in different animal models and in human clinical trials.
Another area of future research is the development of more selective agonists of the cannabinoid receptors. CB-13 is a potent agonist of both the CB1 and CB2 receptors, which can lead to unwanted side effects. Developing more selective agonists could allow for more targeted therapeutic applications.
Finally, more research is needed to understand the long-term effects of CB-13 on the body. While it has shown promise as a therapeutic agent, its effects on the body over extended periods of time are not yet fully understood. Further studies could help to elucidate these effects and inform the development of safer and more effective cannabinoid-based therapies.
合成法
The synthesis of CB-13 involves a multi-step process that begins with the reaction of 3-methylbenzoyl chloride with 2-chlorobenzylamine to form the intermediate N-(2-chlorobenzyl)-3-methylbenzamide. This intermediate is then subjected to a series of chemical reactions, including reduction and deprotection, to yield the final product, CB-13.
科学的研究の応用
CB-13 has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been its use as a pain reliever. Studies have shown that CB-13 is effective in reducing pain in animal models, and it may be a promising alternative to traditional pain medications.
CB-13 has also been studied for its anti-inflammatory properties. Inflammation is a common factor in many diseases, and CB-13 has been shown to reduce inflammation in various animal models. This suggests that it may have potential as a treatment for inflammatory conditions such as arthritis and inflammatory bowel disease.
特性
分子式 |
C15H14ClNO |
|---|---|
分子量 |
259.73 g/mol |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-3-methylbenzamide |
InChI |
InChI=1S/C15H14ClNO/c1-11-5-4-7-12(9-11)15(18)17-10-13-6-2-3-8-14(13)16/h2-9H,10H2,1H3,(H,17,18) |
InChIキー |
RPJWORPIVVQVOL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2Cl |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B271426.png)



![3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271436.png)
![N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine](/img/structure/B271441.png)


![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-2,11-dimethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271464.png)